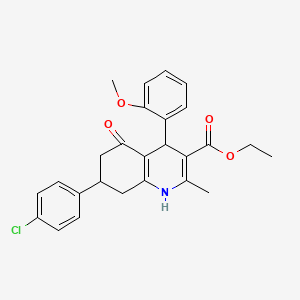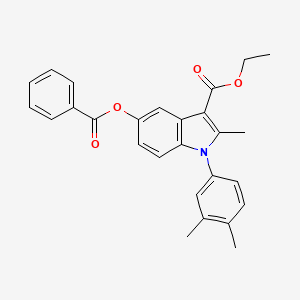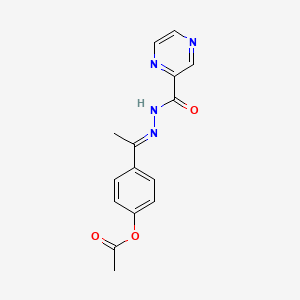![molecular formula C19H16ClNO2 B11675204 2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオンは、クロロフェニル基、アミノ基、シクロヘキサン環を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-{[(3-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオンの合成は、通常、3-クロロアニリンとシクロヘキサン-1,3-ジオン誘導体を特定の条件下で反応させることから始まります。この反応は、多くの場合、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、エタノールやメタノールなどの溶媒中で行われます。反応混合物は、通常、目的の生成物の生成を促進するために加熱還流されます。
工業生産方法
工業的な環境では、この化合物の生産は、よりスケーラブルで効率的な方法を伴う可能性があります。これには、反応条件をより適切に制御し、収率を向上させることができる連続フロー反応器の使用が含まれる可能性があります。さらに、触媒の使用と反応パラメータの最適化により、合成プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
2-{[(3-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオンは、次のようなさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体を生成するために酸化される可能性があります。
還元: 還元反応は、化合物をアミンまたは他の還元形態に変換することができます。
置換: クロロフェニル基は、求核置換反応を起こす可能性があり、さまざまな置換誘導体を生成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が通常使用されます。
置換: メトキシドナトリウム (NaOMe) やtert-ブトキシドカリウム (KOtBu) などの求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアミンを生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな置換誘導体を生成する可能性があります。
科学的研究の応用
2-{[(3-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオンは、科学研究にいくつかの応用があります。
化学: これは、より複雑な分子を合成するための有機合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物学的活性を研究するために使用できます。
医学: さまざまな疾患の治療薬としての可能性を探索するための研究が進行中です。
工業: この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用される可能性があります。
作用機序
2-{[(3-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体と結合することで、それらの活性を調節する可能性があります。これにより、細胞増殖の阻害やがん細胞のアポトーシスの誘導など、さまざまな生物学的効果が生じることがあります。関与する正確な分子標的と経路は、まだ調査中で、特定の用途によって異なる可能性があります。
類似の化合物との比較
類似の化合物
3-{[(2,3-ジクロロフェニル)アミノ]メチル}-5-(フラン-2-イルメチリデン)-1,3-チアゾリジン-2,4-ジオン: この化合物は、構造が似ていますが、チアゾリジン環とフラン基が含まれています。
2-{[(4-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオン: これは、フェニル環上の異なる位置に塩素原子が存在する位置異性体です。
独自性
2-{[(3-クロロフェニル)アミノ]メチリデン}-5-フェニルシクロヘキサン-1,3-ジオンは、独特の化学的および生物学的特性をもたらす、特定の構造的特徴により、ユニークです。クロロフェニル基とシクロヘキサン環の組み合わせにより、研究や産業のさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound has a similar structure but includes a thiazolidine ring and a furan group.
2-{[(4-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione: This is a positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a cyclohexane ring makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H16ClNO2 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c20-15-7-4-8-16(11-15)21-12-17-18(22)9-14(10-19(17)23)13-5-2-1-3-6-13/h1-8,11-12,14,22H,9-10H2 |
InChIキー |
YXBFPZVTWRBFTQ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11675135.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11675136.png)

![2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol](/img/structure/B11675151.png)
![4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B11675164.png)
![ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11675174.png)
![(2E)-2-{[(4-iodophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675177.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(o-tolyl)acetamide](/img/structure/B11675178.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11675179.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675183.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675188.png)


![N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11675201.png)
